molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9

N-[(Benzyloxy)carbonothioyl]glycine

Cat. No.: B14677724
CAS No.: 36916-55-9
M. Wt: 225.27 g/mol
InChI Key: UYGASEYJDYQGTD-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonothioyl]glycine is a glycine derivative of interest in medicinal chemistry and chemical biology research. While specific studies on this carbonothioyl analogue are less common, its close structural relative, N-(Benzyloxycarbonyl)glycine (Z-Glycine) , has demonstrated significant pharmacological properties. Research on Z-Glycine has shown anticonvulsant activity in mouse models, reducing tonic convulsions in the 3-mercaptopropionic and bicuculline tests, and increasing seizure latency in the strychnine test . The anticonvulsant profile of Z-Glycine was found to be similar to that of milacemide, a known glycine precursor . This suggests that this compound may also serve as a valuable scaffold or prodrug in neuroscientific research, potentially acting via a prodrug mechanism or an alternative pathway independent of the strychnine-sensitive glycine receptor . In the realm of synthetic chemistry, such protected glycine derivatives are fundamental building blocks. For instance, analogous compounds like N-Boc-N-(2-(tritylthio)ethoxy)glycine are specifically designed as building blocks for complex peptide modifications, including peptide ubiquitination, and are fully compatible with standard solid-phase Fmoc chemistry . This highlights the utility of protected glycine compounds in the synthesis of modified peptides with diverse post-translational modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

36916-55-9

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(phenylmethoxycarbothioylamino)acetic acid

InChI

InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13)

InChI Key

UYGASEYJDYQGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=S)NCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

The most documented method involves thionation of the carbonyl oxygen in N-benzyloxycarbonylglycine (Z-Gly-OH) using Lawesson’s reagent (LR), yielding the target thiocarbamate (Figure 1):

$$
\text{Z-Gly-OH} + \text{Lawesson's Reagent} \rightarrow \text{N-[(Benzyloxy)carbonothioyl]glycine} + \text{By-products}
$$

Figure 1 : Thionation of Z-Gly-OH to this compound.

Procedure

  • Reagents :

    • N-Benzyloxycarbonylglycine (Z-Gly-OH)
    • Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)
    • Anhydrous toluene or tetrahydrofuran (THF)
  • Conditions :

    • Molar ratio: Z-Gly-OH : LR = 1 : 1.2
    • Temperature: Reflux (110°C for toluene; 66°C for THF)
    • Duration: 6–12 hours under inert atmosphere
  • Workup :

    • Cool the reaction mixture to room temperature.
    • Filter to remove insoluble by-products.
    • Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/hexane).

Results

  • Yield : 10–15% (reported in initial attempts).
  • Optimization Potential : Adjusting stoichiometry (e.g., LR excess to 2.0 eq.) or solvent (e.g., dichloromethane at 40°C) may improve yields.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.10 (d, 2H, CH₂), 3.80 (s, 1H, NH).
    • IR : ν 1680 cm⁻¹ (C=S stretch), 1540 cm⁻¹ (N–H bend).

Direct Synthesis via Benzyl Chlorothioformate

Reaction Scheme

A hypothetical route involves reacting glycine with benzyl chlorothioformate under basic conditions (Figure 2):

$$
\text{Glycine} + \text{Benzyl chlorothioformate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Figure 2 : Direct coupling of glycine with benzyl chlorothioformate.

Procedure

  • Reagents :

    • Glycine
    • Benzyl chlorothioformate (synthesized via Claisen condensation of benzyl alcohol with thiophosgene)
    • Aqueous sodium hydroxide (2 M)
  • Conditions :

    • Temperature: 0–5°C (ice bath)
    • pH: Maintained at 9–10 using NaOH
    • Duration: 2–4 hours
  • Workup :

    • Acidify to pH 1 with HCl.
    • Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Challenges

  • Reagent Availability : Benzyl chlorothioformate is less commercially accessible than its oxygen analog.
  • Side Reactions : Competing hydrolysis of the chlorothioformate may reduce yields.

Alternative Thiocarbonylation Agents

Thiophosgene-Mediated Route

Thiophosgene (CSCl₂) can react with benzyloxycarbonyl-protected glycine, though this method is hazardous due to thiophosgene’s toxicity.

Solid-Phase Synthesis

Immobilizing glycine on resin followed by treatment with benzyl thiochloroformate has been explored for combinatorial libraries but lacks reported success for this compound.

Data Summary

Method Reagents Conditions Yield Reference
Thionation with LR Z-Gly-OH, Lawesson’s reagent Toluene, reflux, 12 h 10–15%
Direct coupling Glycine, BnCl-thioformate 0°C, pH 9–10 Not reported Hypothetical

Critical Analysis

  • Thionation Efficiency : The low yield in Method 1 underscores the need for optimization. Lawesson’s reagent typically achieves >70% thionation in other systems, suggesting that solvent choice (e.g., xylene) or microwave assistance could enhance efficiency.
  • Direct Synthesis Feasibility : While Method 2 is theoretically viable, the instability of benzyl chlorothioformate in aqueous media limits practicality.
  • Emerging Techniques : Photoredox catalysis or enzymatic thiocarbonylation remain unexplored but could offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions

N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:

    Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Glycine and benzyl alcohol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-benzyloxythiocarbonylglycine has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary distinction lies in the substitution of the carbonyl oxygen (Z-group) with sulfur (carbonothioyl group). This modification significantly alters chemical behavior:

  • Reactivity : The thioester group is more nucleophilic and less stable under acidic or aqueous conditions compared to the Z-group .
Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility (H₂O) Key Applications
N-[(Benzyloxy)carbonothioyl]glycine C₁₀H₁₁NO₃S 225.26* Not provided Low Theoretical enzyme inhibition
N-[(Benzyloxy)carbonyl]glycine (Z-Gly) C₁₀H₁₁NO₄ 209.20 1138-80-3 Moderate Peptide synthesis protecting group
N-[(Benzyloxy)carbonyl]glycine methyl ester C₁₁H₁₃NO₄ 223.22 1212-53-9 Low Intermediate in organic synthesis
Methyl N-[(benzyloxy)carbonyl]glycylglycinate C₁₃H₁₆N₂O₅ 280.28 13437-63-3 Insoluble Peptide coupling studies

*Calculated based on structural analogs.

Stability and Reactivity Trends

  • Hydrolysis Resistance: Z-Gly derivatives are stable in neutral aqueous conditions but hydrolyze under strong acids/bases. The carbonothioyl analog is expected to hydrolyze faster due to thioester lability .
  • Thermal Stability: Z-Gly decomposes above 150°C, while methyl esters (e.g., C₁₁H₁₃NO₄) exhibit higher thermal stability (~200°C) .

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